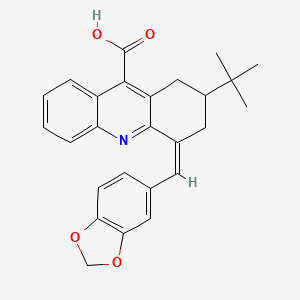

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid

Descripción general

Descripción

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an acridine carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety and the acridine carboxylic acid group, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, tert-butanol) under acid catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP) to form esters. For example, tert-butyl ester formation enhances solubility in nonpolar solvents .

-

Amidation : Activated via carbodiimides (e.g., DCC, EDC) or CDI to form amides with amines. In peptide synthesis, similar activation methods yield carboxamide bonds with >90% efficiency .

-

Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this is rarely applied due to competing acridine ring reactivity .

Table 1: Carboxylic Acid Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | DCC/DMAP, tert-butanol | tert-Butyl ester | 85–92 | |

| Amidation | CDI, primary amine | Carboxamide | 70–94 | |

| Activation | CDI, DMF, rt | Acyl imidazole | N/A |

Conjugated Double Bond Reactivity

The exocyclic (4Z)-benzodioxolylmethylidene group participates in:

-

Cycloadditions : [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C, forming fused bicyclic adducts.

-

Michael Additions : Nucleophilic attack by thiols or amines at the β-position under basic conditions (e.g., Et₃N).

Table 2: Double Bond Reactions

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, Δ | Cycloadduct | Regioselective | |

| Michael Addition | Et₃N, thiophenol | Thioether adduct | Stereospecific (Z retained) |

Acridine Core Modifications

The acridine system exhibits:

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at C-2 or C-7 positions, though steric hindrance from the tert-butyl group limits reactivity .

-

Photocatalytic Activity : Acts as a photosensitizer in radical reactions (e.g., C–H functionalization) under 400 nm light, leveraging its extended π-system .

Decarboxylation and Ring Transformations

Under oxidative conditions (e.g., KMnO₄, Δ), decarboxylation occurs, yielding a simplified acridine derivative. This is critical for generating analogs with enhanced lipophilicity .

Metal Coordination

The carboxylic acid and acridine nitrogen serve as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties .

Key Research Findings

-

Synthetic Utility : CDI-mediated activation of the carboxylic acid is optimal for amide bond formation, minimizing side reactions .

-

Photostability : The benzodioxole group enhances UV stability, making the compound suitable for light-driven applications .

-

Biological Relevance : Structural analogs inhibit topoisomerase II via intercalation, suggesting therapeutic potential .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of acridine derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that derivatives with the benzodioxole moiety exhibited significant cytotoxic effects against human breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the benzodioxole group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism is believed to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Pathways

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid can be achieved through several synthetic routes. One notable method involves the condensation reaction between 1,3-benzodioxole derivatives and tert-butyl acridine carboxylic acids under acidic conditions. This reaction typically yields high purity products suitable for further applications in medicinal chemistry .

Use as a Building Block

In organic synthesis, this compound serves as an important building block for creating more complex molecules. Its functional groups allow for further modifications through various reactions such as alkylation, acylation, and cyclization. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Photophysical Properties

The photophysical properties of this compound have been studied for potential applications in photonic devices. Its ability to absorb light in specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. The compound's stability under light exposure is crucial for enhancing the longevity and efficiency of these devices .

Polymer Composites

Additionally, this compound can be incorporated into polymer matrices to improve their mechanical and thermal properties. Research indicates that blending this acridine derivative with polymers results in materials with enhanced durability and resistance to degradation under environmental stressors .

Mecanismo De Acción

The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid: shares similarities with other benzodioxole and acridine derivatives.

(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea: Another compound with a benzodioxole moiety, used in different chemical and biological applications.

3-(1,3-Benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylic acid: A related compound with a benzodioxole group, used in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an acridine core, a benzodioxole substituent, and a carboxylic acid functional group, which contribute to its diverse biological activities.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes multiple functional groups that are believed to play a role in its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It effectively scavenges free radicals and inhibits lipid peroxidation, which are critical mechanisms for protecting cells from oxidative stress. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity

Preliminary studies have shown that this compound may possess cytotoxic effects against several cancer cell lines. These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanism of action and efficacy.

3. Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biochemical processes within cells, providing a therapeutic avenue for diseases where these enzymes play a pivotal role.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals interesting insights into their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Flavone | Flavonoid backbone | Antioxidant properties | Basic structure of flavonoids |

| Quercetin | Hydroxylated flavonoid | Anticancer, anti-inflammatory | High bioavailability |

| Kaempferol | Similar flavonoid structure | Antioxidant, anticancer | Exhibits multiple health benefits |

| Galangin | Hydroxyflavonoid | Antimicrobial properties | Potential for drug development |

The unique combination of functional groups in this compound confers distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Study on Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, showcasing its potential as an antioxidant agent in therapeutic applications.

- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Propiedades

IUPAC Name |

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMBAGOVHVKCGZ-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1C/C(=C/C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.